{8-Oxabicyclo[3.2.1]octan-3-yl}methanol
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Overview
Description
{8-Oxabicyclo[321]octan-3-yl}methanol is a bicyclic organic compound with the molecular formula C8H14O2 It features a unique structure characterized by an oxabicyclo framework, which includes an oxygen atom integrated into the bicyclic system
Mechanism of Action
Target of Action
The primary targets of {8-Oxabicyclo[32This compound is a structural motif in many classes of natural products, some of which show interesting biological activities
Mode of Action
The mode of action of {8-Oxabicyclo[32It’s known that the compound can be synthesized via a tandem c–h oxidation/oxa- [3,3] cope rearrangement/aldol reaction . This suggests that it may interact with its targets through similar mechanisms, leading to changes in the target’s function or structure.
Biochemical Pathways
The specific biochemical pathways affected by {8-Oxabicyclo[32The compound’s synthesis involves a tandem c–h oxidation/oxa- [3,3] cope rearrangement/aldol reaction , which suggests that it may affect similar biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of {8-Oxabicyclo[32These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of {8-Oxabicyclo[32Compounds with similar structures have shown a wide array of interesting biological activities . For instance, Englerin A, a potential anti-tumor reagent, shows selective activity to renal cancer cell lines at the nanomolar level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {8-Oxabicyclo[3.2.1]octan-3-yl}methanol can be achieved through several methods. One efficient approach involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This method utilizes tempo oxoammonium tetrafluoroborate and zinc bromide as catalysts to promote the reaction .
Another method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates. This approach allows for the preparation of enantiomerically pure this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the aforementioned synthetic routes can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
{8-Oxabicyclo[3.2.1]octan-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tempo oxoammonium tetrafluoroborate and zinc bromide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
{8-Oxabicyclo[3.2.1]octan-3-yl}methanol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Material Science: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound features a nitrogen atom in place of the oxygen atom in {8-Oxabicyclo[3.2.1]octan-3-yl}methanol.
11-Oxatricyclo[5.3.1.0]undecane: This compound has a similar bicyclic structure but with an additional ring.
Uniqueness
This compound is unique due to its oxabicyclo framework, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
8-oxabicyclo[3.2.1]octan-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-5-6-3-7-1-2-8(4-6)10-7/h6-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXGNVRGZXBAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1O2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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